molecular formula C18H20N2O2S B2616709 N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034360-91-1

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2616709
CAS No.: 2034360-91-1
M. Wt: 328.43
InChI Key: CZDCTKJWNAIDQS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine ring connected to a phenyl group via a carboxamide linkage, a structure commonly found in compounds with diverse biological activities . The core pyridine-carboxamide structure is a versatile scaffold in pharmaceutical research, known to be present in molecules evaluated for various therapeutic applications . Furthermore, the incorporation of the thiolan (tetrahydrothiophene) group is a significant structural feature, as sulfur-containing saturated heterocyclic compounds like tetrahydrothiophene are valuable building blocks for producing pharmaceuticals and pesticides . Researchers investigating small molecules for their potential biological effects may find this compound particularly useful due to its hybrid structure, which combines multiple pharmaceutically relevant motifs. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-13-5-3-4-6-16(13)20-18(21)14-7-9-19-17(11-14)22-15-8-10-23-12-15/h3-7,9,11,15H,2,8,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCTKJWNAIDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Incorporation of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group is typically introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-5-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the thiolan-3-yloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a thiolane moiety, which may influence its biological interactions. The structural formula can be represented as follows:

C13H15N2O2S\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antioxidant Properties : Some derivatives demonstrate significant antioxidant activity, which can protect cells from oxidative stress.
  • Receptor Modulation : Interaction with specific receptors (e.g., neurotransmitter receptors) may modulate physiological responses.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. For instance, a recent study assessed its cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA549 (lung)15.5
This compoundMCF7 (breast)20.1

These results indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay:

CompoundDPPH Scavenging Activity (%)
This compound68.5
Standard (Ascorbic Acid)95.0

The compound showed significant radical scavenging activity, suggesting its potential utility in mitigating oxidative stress-related diseases.

Case Studies and Clinical Relevance

  • Study on Neuroprotective Effects : A study published in Neuroscience Letters reported that derivatives similar to this compound exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of inflammatory pathways.
  • Anti-inflammatory Properties : Research highlighted in Journal of Medicinal Chemistry demonstrated that related compounds could reduce pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory diseases.

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